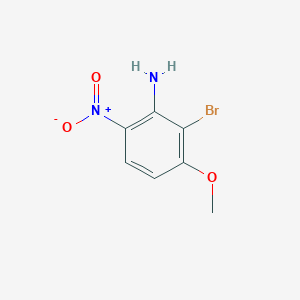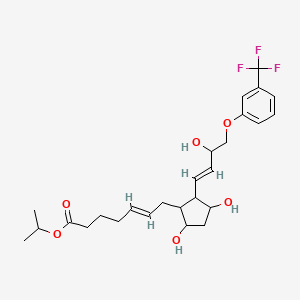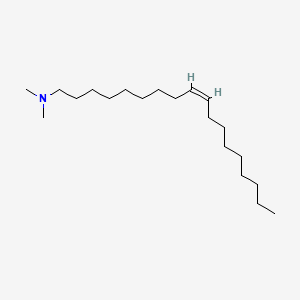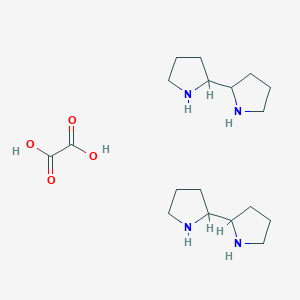
Oxalic acid;2-pyrrolidin-2-ylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;2-pyrrolidin-2-ylpyrrolidine is a compound that combines the properties of oxalic acid and pyrrolidine derivatives. Oxalic acid is a dicarboxylic acid known for its role in various chemical processes, while pyrrolidine is a five-membered nitrogen-containing heterocycle widely used in medicinal chemistry. The combination of these two components results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-pyrrolidin-2-ylpyrrolidine typically involves the reaction of oxalic acid with pyrrolidine derivatives. One common method is the condensation reaction between oxalic acid and 2-pyrrolidin-2-ylpyrrolidine under acidic conditions. This reaction can be facilitated by using a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to enhance the efficiency of the synthesis process, allowing for large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;2-pyrrolidin-2-ylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of oxalic acid;2-pyrrolidin-2-ylpyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various proteins and enzymes, influencing their activity and function. For example, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, potentially exerting anticancer effects . The oxalic acid component can also participate in redox reactions, further contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with various biological activities, including antimicrobial and anticancer properties.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with significant biological activity, used in the synthesis of various pharmaceuticals.
Prolinol: A derivative of pyrrolidine with applications in medicinal chemistry and drug development.
Uniqueness
Oxalic acid;2-pyrrolidin-2-ylpyrrolidine stands out due to its unique combination of oxalic acid and pyrrolidine, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H34N4O4 |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
oxalic acid;2-pyrrolidin-2-ylpyrrolidine |
InChI |
InChI=1S/2C8H16N2.C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2*7-10H,1-6H2;(H,3,4)(H,5,6) |
Clave InChI |
VSBQBHKEKBYWIP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



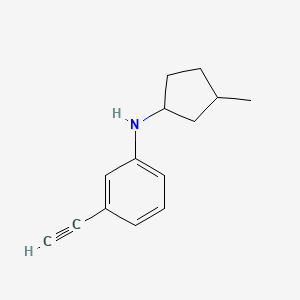


![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)

![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)


